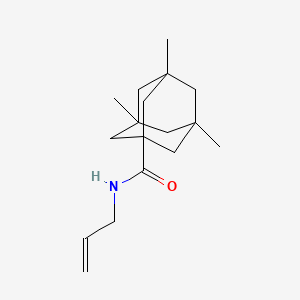
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide, also known as AT-121, is a novel synthetic compound that has shown potential as a pain reliever and a treatment for opioid addiction.
Applications De Recherche Scientifique
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been studied extensively in preclinical models and has shown potential as a pain reliever and a treatment for opioid addiction. In animal studies, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to produce analgesia without the negative side effects associated with traditional opioids, such as respiratory depression and addiction. Additionally, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to block the effects of opioids, suggesting that it may be useful in the treatment of opioid addiction.
Mécanisme D'action
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide acts as a dual agonist of the nociceptin/orphanin FQ peptide (NOP) receptor and the mu opioid receptor. The NOP receptor is involved in pain regulation, stress response, and reward pathways, while the mu opioid receptor is the primary target of traditional opioids. By activating both receptors, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide produces analgesia without the negative side effects associated with traditional opioids.
Biochemical and Physiological Effects:
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to produce analgesia in animal models without causing respiratory depression, addiction, or other negative side effects associated with traditional opioids. Additionally, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to block the effects of opioids, suggesting that it may be useful in the treatment of opioid addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has several advantages for lab experiments, including its ability to produce analgesia without the negative side effects associated with traditional opioids. However, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide is a relatively new compound and has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide. One area of research is the development of N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide as a pain reliever and a treatment for opioid addiction in humans. Another area of research is the development of new compounds that are similar to N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide but may have improved efficacy or safety profiles. Additionally, further research is needed to understand the mechanism of action of N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide and its effects on other systems in the body.
Méthodes De Synthèse
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide is a synthetic compound that was developed by researchers at Wake Forest University. The synthesis method involves the reaction of 1-adamantanecarboxylic acid with allylamine and 3,5,7-trimethyl-1-bromoadamantane in the presence of a palladium catalyst. The resulting product is then purified using column chromatography.
Propriétés
IUPAC Name |
3,5,7-trimethyl-N-prop-2-enyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-6-18-13(19)17-10-14(2)7-15(3,11-17)9-16(4,8-14)12-17/h5H,1,6-12H2,2-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKROSZKKULVOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCC=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

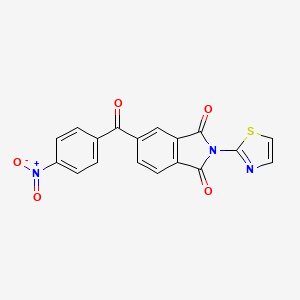
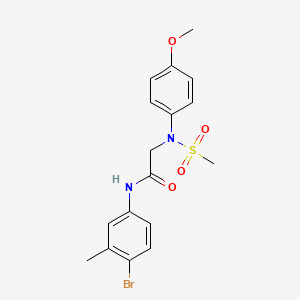
![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)
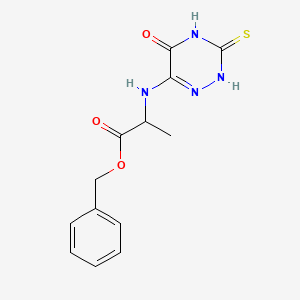
![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)
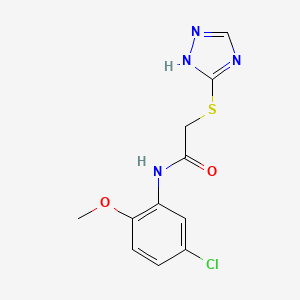
![1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4891661.png)
![2-[5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4891667.png)
![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)
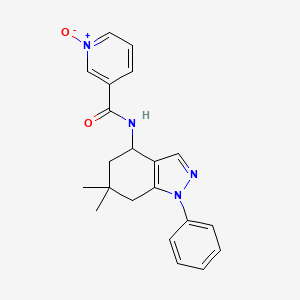
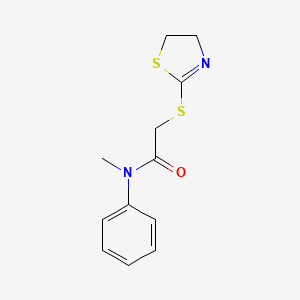
![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)